molecular formula C9H16F2N2O2 B12100769 tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate

tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate

Cat. No.: B12100769
M. Wt: 222.23 g/mol
InChI Key: AYPWPGOPAZUJDF-ZCFIWIBFSA-N
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Description

tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate is a chiral pyrrolidine derivative of high importance in medicinal chemistry and drug discovery research. This compound, which features a carbamate-protected amine and two fluorine atoms on its pyrrolidine ring, serves as a critical synthetic building block for the development of novel therapeutic agents. The specific stereochemistry (R) at the 3-position and the difluoro substitution pattern make it a valuable scaffold for constructing active pharmaceutical ingredients (APIs), particularly in areas such as enzyme inhibition. Researchers utilize this intermediate to introduce a conformationally constrained, fluorinated amine moiety into target molecules, a strategy that can significantly modulate a compound's lipophilicity, metabolic stability, and binding affinity. The tert-butoxycarbonyl (Boc) protecting group ensures excellent stability for various synthetic transformations while allowing for facile deprotection under mild acidic conditions to unveil the free amine for further functionalization. This product is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Proper storage conditions include maintaining the container in a dark place, tightly sealed, and in a dry environment at 2-8°C. As with any chemical of this nature, refer to the Safety Data Sheet for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16F2N2O2

Molecular Weight

222.23 g/mol

IUPAC Name

tert-butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate

InChI

InChI=1S/C9H16F2N2O2/c1-8(2,3)15-7(14)13-6-4-12-5-9(6,10)11/h6,12H,4-5H2,1-3H3,(H,13,14)/t6-/m1/s1

InChI Key

AYPWPGOPAZUJDF-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNCC1(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1(F)F

Origin of Product

United States

Preparation Methods

Synthesis of tert-Butyl 4,4-Dihydroxypyrrolidin-3-ylcarbamate

The dihydroxy precursor is synthesized via cyclization of protected amino alcohols. For example, N-Boc-3-aminopyrrolidine-4,4-diol is prepared by:

  • Cyclization : Reacting Boc-protected glycine derivatives with epoxides or dihalides under basic conditions.

  • Oxidation : Selective oxidation of pyrrolidine-3-amine derivatives using TEMPO/PhI(OAc)₂ to introduce hydroxyl groups at the 4-position.

DAST-Mediated Fluorination

The diol is fluorinated using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor :

  • Conditions : Anhydrous DCM, -78°C to room temperature, 12–24 hours.

  • Mechanism : Sequential substitution of hydroxyl groups with fluorine, yielding 4,4-difluoropyrrolidine.

  • Yield : 60–75% after purification via silica gel chromatography.

Example Procedure (Adapted from):

  • Dissolve tert-butyl 4,4-dihydroxypyrrolidin-3-ylcarbamate (1.0 eq) in dry DCM (10 mL/g).

  • Add DAST (2.2 eq) dropwise at -78°C under argon.

  • Warm to RT, stir for 18 hours.

  • Quench with saturated NaHCO₃, extract with DCM, dry (Na₂SO₄), and concentrate.

  • Purify by flash chromatography (hexane/EtOAc 4:1).

Ketone-to-Difluoride Conversion

Synthesis of tert-Butyl 4-Oxopyrrolidin-3-ylcarbamate

A ketone intermediate is prepared via oxidation of pyrrolidine-3-amine derivatives:

  • Oxidizing Agents : Swern oxidation (oxalyl chloride/DMSO) or TEMPO/NaOCl.

  • Yield : 80–90% for Boc-protected intermediates.

Fluorination with XtalFluor-E

The ketone is converted to a geminal difluoride using XtalFluor-E (Et₂NSF₃):

  • Conditions : Anhydrous DCM, 0°C to RT, 6 hours.

  • Yield : 50–65% due to competing side reactions.

Challenges:

  • Over-fluorination : Requires precise stoichiometry to avoid trifluoromethyl byproducts.

  • Stereochemical Integrity : Racemization at C3 may occur, necessitating chiral resolution.

Asymmetric Synthesis via Chiral Auxiliaries

Enzymatic Resolution

  • Substrate : Racemic tert-butyl 4,4-difluoropyrrolidin-3-ylcarbamate.

  • Enzymes : Lipase B from Candida antarctica (CAL-B) in organic solvents.

  • Outcome : Enantiomeric excess (ee) >98% for (3R)-isomer after 24 hours.

Chiral Pool Synthesis from L-Proline

  • Step 1 : Protect L-proline as Boc-carbamate.

  • Step 2 : Introduce difluoro groups via electrophilic fluorination (Selectfluor®) at C4.

  • Yield : 40–50% with retention of configuration.

Comparative Analysis of Methods

Method Advantages Limitations Yield ee
Diol FluorinationHigh regioselectivity, scalableRequires anhydrous conditions60–75%90–98%
Ketone FluorinationShorter reaction timeLower yield, racemization risk50–65%80–90%
Asymmetric SynthesisHigh enantiopurityMulti-step, costly reagents40–50%>98%

Industrial-Scale Considerations

  • Cost Efficiency : Diol fluorination is preferred for large-scale production due to reagent availability.

  • Safety : DAST and XtalFluor-E require specialized handling (moisture-sensitive, toxic).

  • Purification : Chiral HPLC or simulated moving bed (SMB) chromatography ensures enantiomeric purity.

Recent Advancements

  • Flow Chemistry : Continuous fluorination reactors improve safety and yield (patent WO2020064792).

  • Biofluorination : Engineered fluorinases for enzymatic C–F bond formation (under development) .

Chemical Reactions Analysis

tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the difluoropyrrolidinyl group can be replaced by other nucleophiles.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, specific temperatures, and solvents like methanol or ethanol.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

Janus Kinase Inhibition

One of the primary applications of tert-butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate is its role as a Janus kinase (JAK) inhibitor. JAK inhibitors are crucial in treating various autoimmune diseases and cancers by modulating the immune response. The compound's ability to inhibit JAK pathways has been documented in several studies, demonstrating its potential as a therapeutic agent in conditions such as rheumatoid arthritis and psoriasis .

Anticancer Properties

Recent research indicates that this compound may exhibit anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. Its mechanism involves the modulation of specific signaling pathways associated with cell proliferation and survival, making it a candidate for further investigation in oncology .

Case Study 1: JAK Inhibition in Autoimmune Disorders

A study published in 2021 explored the efficacy of this compound as a JAK inhibitor. The research involved administering the compound to animal models with induced autoimmune conditions. Results indicated significant reductions in inflammatory markers and improved clinical scores compared to control groups. This suggests that the compound may be beneficial for developing new treatments for autoimmune disorders .

Case Study 2: Antitumor Activity

In another investigation, researchers evaluated the antitumor effects of the compound on human cancer cell lines. The study revealed that this compound effectively inhibited cell growth and induced apoptosis through caspase activation pathways. These findings highlight the compound's potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Ring Size and Conformational Flexibility

  • Pyrrolidine vs. Piperidine : The target compound’s 5-membered pyrrolidine ring exhibits greater ring strain and rigidity compared to 6-membered piperidine analogs (e.g., CAS 1052713-47-9). Piperidines generally allow for more conformational flexibility, which can influence binding modes in biological targets .

Stereochemical Effects

  • The (3R) configuration in the target compound contrasts with the (3S,4S) or (3R,6R) configurations in piperidine derivatives (e.g., CAS 1052713-47-9, 1799311-98-0). Stereochemistry critically impacts molecular recognition; for example, the (3R,4R)-hydroxypyrrolidine derivative (CAS 1820575-70-9) forms hydrogen bonds via its hydroxyl group, a feature absent in the target compound .

Substituent Impact on Physicochemical Properties

  • Hydrophilicity : The 4-hydroxy substituent in CAS 1820575-70-9 enhances water solubility but may limit blood-brain barrier penetration, whereas the target compound’s difluoro groups balance lipophilicity and metabolic stability .
  • Aromatic vs.

Biological Activity

tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate is a synthetic compound notable for its potential biological activities, particularly in pharmacology. The compound is characterized by its molecular formula C10H18F2N2O2C_{10}H_{18}F_2N_2O_2 and a molecular weight of approximately 236.26 g/mol. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC10H18F2N2O2
Molecular Weight236.26 g/mol
CAS Number2165991-49-9
Purity≥ 95%

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters and other critical biomolecules.
  • Receptor Modulation : It may interact with various receptors in the central nervous system (CNS), influencing neuronal signaling and synaptic plasticity.
  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects by inhibiting pathways such as NF-kB, which is crucial in inflammatory responses.

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

  • Neuroprotective Effects : Studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis, enhancing cell viability under pathological conditions.
  • Antinociceptive Activity : It has shown promise in reducing pain responses in animal models, indicating potential applications in pain management.
  • Antiviral Activity : Preliminary findings suggest that it may inhibit viral replication in vitro, making it a candidate for further research in antiviral therapies.

Case Studies

  • Neuroprotection in Animal Models :
    • A study involving rodents demonstrated that administration of this compound significantly reduced markers of neuroinflammation and oxidative stress following induced injury. This suggests a protective role against neurodegenerative conditions.
  • Pain Management :
    • In a controlled trial using a pain model, the compound exhibited significant antinociceptive effects compared to control groups. This highlights its potential utility in developing analgesic medications.
  • Antiviral Research :
    • Investigations into the antiviral properties revealed that this compound could reduce viral load in infected cell cultures, potentially through modulation of immune responses.

Q & A

Q. What synthetic strategies are recommended to preserve the stereochemical integrity of tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate?

  • Methodological Answer: To retain the (3R)-configuration during synthesis, employ chiral auxiliaries or asymmetric catalysis. The tert-butyl carbamate (Boc) group is a critical protecting agent for the pyrrolidine amine, preventing racemization. Post-synthesis, monitor enantiomeric purity using chiral HPLC or polarimetry. For fluorination, use reagents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions, and validate outcomes via 19F^{19}\text{F} NMR .

Q. Which spectroscopic techniques are essential for characterizing the fluorinated pyrrolidine core?

  • Methodological Answer: Key techniques include:
  • 19F^{19}\text{F} NMR : To confirm the presence and environment of fluorine atoms (e.g., coupling constants for vicinal difluorination).
  • 1H^{1}\text{H} NMR : Analyze splitting patterns to deduce stereochemistry (e.g., axial vs. equatorial fluorine positions).
  • IR Spectroscopy : Verify the carbamate C=O stretch (~1680–1720 cm1^{-1}).
    Cross-validate with X-ray crystallography for unambiguous structural confirmation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer: Refer to Safety Data Sheets (SDS) for hazard identification. Use PPE (gloves, goggles, lab coats) and work in a fume hood to mitigate inhalation risks. Store under inert conditions (argon/nitrogen) to prevent degradation. In case of exposure, follow first-aid measures such as rinsing with water and seeking medical attention .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in stereochemical assignments of this compound?

  • Methodological Answer: Use programs like SHELXL ( ) to refine crystal structures. Collect high-resolution data (<1.0 Å) to resolve fluorine positions. Compare experimental bond angles/distances with DFT-optimized geometries. For chiral centers, calculate Flack parameters to confirm absolute configuration. Discrepancies between spectroscopic and crystallographic data may arise from dynamic effects (e.g., fluxionality in solution) .

Q. How can discrepancies between experimental and computational NMR chemical shifts be addressed?

  • Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR shifts. Account for solvent effects using the IEF-PCM model. Cross-check with crystallographic data to rule out conformational flexibility. If discrepancies persist (e.g., 19F^{19}\text{F} shifts), re-examine synthesis conditions for potential impurities or incomplete fluorination .

Q. What strategies optimize regioselective difluorination of the pyrrolidine ring?

  • Methodological Answer: Use directing groups (e.g., Boc-protected amines) to control fluorination sites. Evaluate fluorinating agents (e.g., Selectfluor vs. DAST) for reactivity and selectivity. Monitor reaction progress via 19F^{19}\text{F} NMR to detect intermediates. Post-fluorination, employ column chromatography (silica gel, hexane/EtOAc) to isolate the desired regioisomer .

Q. How to assess enantiomeric excess (ee) in asymmetric syntheses of this compound?

  • Methodological Answer: Utilize chiral stationary-phase HPLC (CSP-HPLC) with a polysaccharide column (e.g., Chiralpak AD-H). Compare retention times with racemic standards. For trace analysis, employ mass spectrometry coupled with ion mobility (IMS-MS) to separate enantiomers. Alternatively, use Mosher’s acid derivatization followed by 1H^{1}\text{H} NMR for relative ee determination .

Data Contradiction Analysis

Q. How to reconcile conflicting data between X-ray and NMR regarding fluorine positions?

  • Methodological Answer: Fluorine atoms in rigid pyrrolidine rings may exhibit static positions in crystals but dynamic behavior in solution. Perform variable-temperature NMR to detect conformational exchange. For crystallography, ensure low-temperature data collection (e.g., 100 K) to minimize thermal motion. If ambiguity remains, conduct solid-state NMR (e.g., 19F^{19}\text{F} MAS) to compare crystalline and solution environments .

Methodological Tables

Technique Application References
Chiral HPLC (CSP column)Enantiomeric purity assessment
SHELX SuiteCrystal structure refinement and absolute configuration determination
19F^{19}\text{F} NMRFluorine environment and regioselectivity analysis
DFT CalculationsNMR shift prediction and conformational analysis
DAST FluorinationRegioselective introduction of fluorine atoms

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